5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid
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Overview
Description
5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is an organic compound that features a tert-butoxy group, two fluorine atoms, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a catalyst to achieve the desired substitution . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The tert-butoxy group and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the difluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo specific chemical reactions and interact with enzymes or other biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (BOC) Group: Used as a protecting group for amines in organic synthesis.
tert-Butyl Group: Commonly used in various chemical transformations and as a probe in NMR studies
Uniqueness
5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is unique due to the presence of both the tert-butoxy group and the difluoro substituents, which confer distinct reactivity and stability properties. This combination makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H14F2O4 |
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Molecular Weight |
224.20 g/mol |
IUPAC Name |
4,4-difluoro-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C9H14F2O4/c1-8(2,3)15-7(14)9(10,11)5-4-6(12)13/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
IAEBIKQICHNRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)(F)F |
Origin of Product |
United States |
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